molecular formula C15H16NO3P B12899058 N-(Diphenylphosphoryl)-L-alanine CAS No. 62056-87-5

N-(Diphenylphosphoryl)-L-alanine

Cat. No.: B12899058
CAS No.: 62056-87-5
M. Wt: 289.27 g/mol
InChI Key: KAFQYCRPTLRAPY-LBPRGKRZSA-N
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Description

(S)-2-((Diphenylphosphoryl)amino)propanoic acid is a chiral amino acid derivative characterized by the presence of a diphenylphosphoryl group attached to the amino group of the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Diphenylphosphoryl)amino)propanoic acid typically involves the reaction of diphenylphosphoryl chloride with (S)-2-aminopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of (S)-2-((Diphenylphosphoryl)amino)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Diphenylphosphoryl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-((Diphenylphosphoryl)amino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: The compound can be used to study enzyme-substrate interactions and protein folding mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-((Diphenylphosphoryl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylphosphoryl group can form strong interactions with active sites of enzymes, thereby modulating their activity. Additionally, the chiral nature of the compound allows for selective binding to specific targets, enhancing its efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

    Phosphoserine: An amino acid derivative with a phosphoryl group attached to the serine residue.

    Phosphothreonine: Similar to phosphoserine but with a threonine backbone.

    N-phosphoryl amino acids: A class of compounds with a phosphoryl group attached to the amino group of various amino acids.

Uniqueness

(S)-2-((Diphenylphosphoryl)amino)propanoic acid is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

62056-87-5

Molecular Formula

C15H16NO3P

Molecular Weight

289.27 g/mol

IUPAC Name

(2S)-2-(diphenylphosphorylamino)propanoic acid

InChI

InChI=1S/C15H16NO3P/c1-12(15(17)18)16-20(19,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

KAFQYCRPTLRAPY-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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